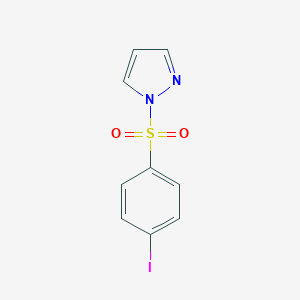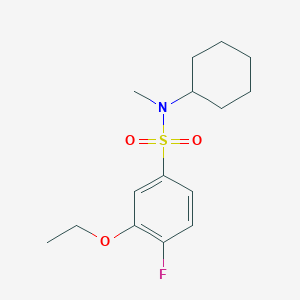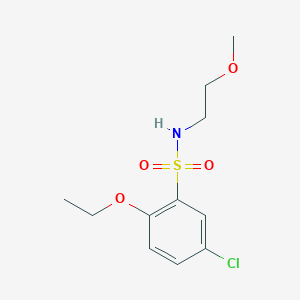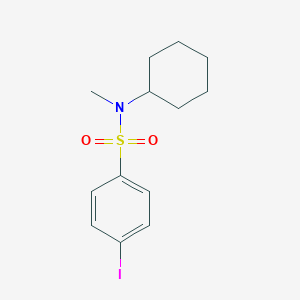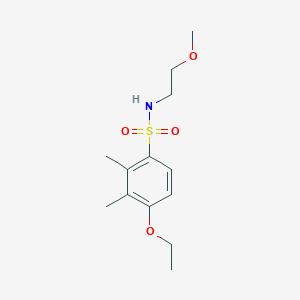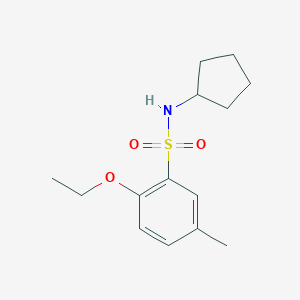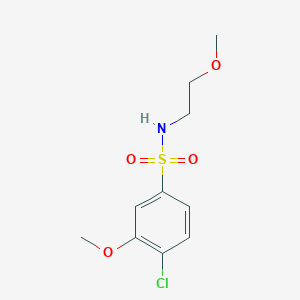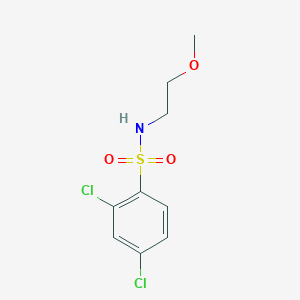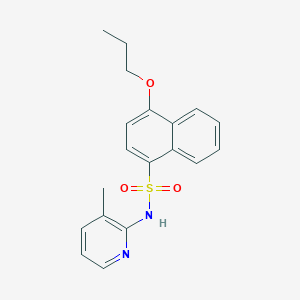
N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a naphthalene ring, which is further substituted with a propoxy group and a methylpyridinyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Sulfonamide Core: The initial step involves the sulfonation of naphthalene to form naphthalene sulfonic acid, which is then converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂).
Attachment of the Propoxy Group: The sulfonyl chloride is reacted with propanol in the presence of a base such as pyridine to form the propoxynaphthalene sulfonamide.
Introduction of the Methylpyridinyl Group: The final step involves the coupling of the propoxynaphthalene sulfonamide with 3-methyl-2-aminopyridine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, where it can be substituted with various alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: N-alkyl or N-aryl sulfonamides.
科学研究应用
N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The propoxy and methylpyridinyl groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets and aromatic residues within the target protein.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl moiety and exhibit similar biological activities.
Naphthalene sulfonamides: Compounds with a naphthalene sulfonamide core but different substituents.
Propoxy derivatives: Compounds with a propoxy group attached to various aromatic or heteroaromatic systems.
Uniqueness
N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methylpyridinyl moiety enhances its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-13-24-17-10-11-18(16-9-5-4-8-15(16)17)25(22,23)21-19-14(2)7-6-12-20-19/h4-12H,3,13H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDIWNKOVVFNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
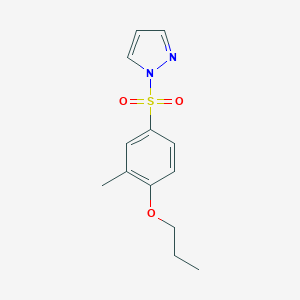
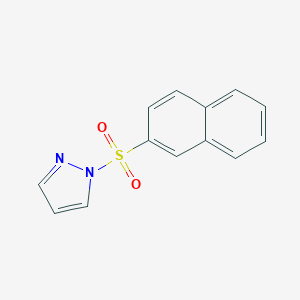
![1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B497843.png)
